molecular formula C9H11N5O B2684953 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one CAS No. 1340311-25-2

1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one

Cat. No.: B2684953
CAS No.: 1340311-25-2
M. Wt: 205.221
InChI Key: LLYDKBQVUKVAEH-UHFFFAOYSA-N
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Description

1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one is a potent, selective, and cell-active ATP-competitive inhibitor of the monopolar spindle kinase 1 (MPS1), also known as TTK. This kinase is a central regulator of the spindle assembly checkpoint (SAC), a critical mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting MPS1 kinase activity, this compound induces premature anaphase onset and severe chromosome mis-segregation, leading to aneuploidy and apoptosis in cancer cells. Its primary research value lies in its utility as a chemical probe to investigate the SAC's biological functions and to explore MPS1 as a therapeutic target for oncology. Research demonstrates that MPS1 inhibition is a promising strategy in cancer treatment, particularly in TP53-mutant cancers which may be more vulnerable to aneuploidy-induced cell death. The compound has been shown to inhibit the proliferation of various cancer cell lines and exhibits synergistic effects when combined with antimitotic therapies like paclitaxel. It serves as a key tool for studying mitotic checkpoints, genomic instability, and for validating MPS1 as a target for novel anti-cancer agents. [Source: European Patent Office] [Source: National Center for Biotechnology Information]

Properties

IUPAC Name

1-methyl-3-[(1-methylpyrazol-4-yl)amino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-13-4-3-10-8(9(13)15)12-7-5-11-14(2)6-7/h3-6H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYDKBQVUKVAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The introduction of the methyl group and the pyrazolylamino group can be achieved through nucleophilic substitution reactions. Common reagents include methyl iodide for methylation and pyrazole derivatives for the amino substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that facilitate high yields and purity are often employed.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Methyl iodide, pyrazole derivatives, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Biomedical Applications

Research indicates that pyrazole derivatives, including 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one, are being extensively studied for their pharmacological properties. These compounds have shown promise as:

  • Anticancer Agents : Pyrazole derivatives have been identified as potential anticancer agents due to their ability to inhibit specific pathways involved in tumor growth. Studies have demonstrated that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Agents : The anti-inflammatory properties of these compounds are being explored, with evidence suggesting that they can modulate inflammatory pathways effectively .

Synthesis and Structural Studies

The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for biological testing. Structural studies using techniques such as X-ray crystallography have provided insights into the molecular interactions and stability of this compound .

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives for anticancer activity, researchers synthesized this compound and tested its efficacy against human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of this compound. Researchers administered varying doses to animal models exhibiting inflammation and observed a marked decrease in inflammatory markers compared to control groups. This study highlighted the compound's potential for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryReduction in inflammatory markers
AnalgesicPain relief in preclinical models

Mechanism of Action

The mechanism of action of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include pyrazin-2(1H)-ones and pyrazolo-pyrimidine hybrids. Key structural differences lie in substituent patterns and heterocyclic appendages, which influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Pyrazin-2(1H)-One Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 3-(1-Methyl-1H-pyrazol-4-yl)amino C₉H₁₁N₅O 205.22 Kinase inhibition (hypothetical) -
1-Ethyl-3-(4-fluorophenyl)pyrazin-2(1H)-one 3-(4-Fluorophenyl) C₁₂H₁₁FN₂O 218.23 Insulin secretion stimulation
5-(4-Chlorophenyl)pyrazin-2(1H)-one 5-(4-Chlorophenyl) C₁₀H₇ClN₂O 206.63 Intermediate for kinase inhibitors
6-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)... Pyrazolo-thiazole-pyridine hybrid C₁₉H₁₇N₇S₂ 407.52 Antimicrobial activity

Key Observations :

  • Electron-Withdrawing Groups : Substitution with halogens (e.g., 4-fluorophenyl in ) enhances metabolic stability and binding to hydrophobic kinase pockets.
  • Heterocyclic Hybrids : Hybrid structures like pyrazolo-thiazole-pyridines (e.g., compound 12 in ) exhibit broader antimicrobial activity due to increased planarity and π-π stacking interactions.
  • Amino Substituents: The target compound’s 3-amino linkage may improve solubility and hydrogen-bonding capacity compared to aryl-substituted analogues (e.g., ).

Key Observations :

  • The Ugi reaction () offers regioselective access to dihydropyrazinones, whereas microwave-assisted methods () enable rapid synthesis of complex hybrids.
  • The target compound’s synthesis may require optimization of amination steps, as seen in intermediates like 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine (compound 35, ).

Biological Activity

1-Methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other therapeutic potentials.

Chemical Structure

The compound can be represented by the following chemical structure:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Studies suggest that it may inhibit specific kinases and modulate inflammatory pathways, contributing to its anticancer properties.

Anticancer Properties

Recent studies have demonstrated the efficacy of this compound against several cancer cell lines. The following table summarizes its activity against various cancer types:

Cell Line IC50 (µM) Mechanism
MCF73.79Inhibition of cell proliferation
NCI-H46012.50Induction of apoptosis
A54926.00Cell cycle arrest
HepG20.07Aurora-A kinase inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing significant potency against these cancer types .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. It appears to modulate the expression of inflammatory cytokines and inhibit pathways that lead to chronic inflammation, making it a candidate for further development in treating inflammatory diseases .

Study 1: Anticancer Activity

A study assessed the cytotoxic effects of this compound on MCF7 and A549 cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicative of apoptosis .

Study 2: Mechanistic Insights

Another investigation focused on the compound's mechanism, revealing that it inhibits Aurora-A kinase activity with an IC50 value of 0.067 µM. This inhibition was linked to disrupted mitotic processes in cancer cells, providing a rationale for its anticancer effects .

Q & A

Q. Key Variables :

ConditionOptimal RangeImpact on Yield
Temperature80–100°C>70% yield above 90°C
SolventDMF or tolueneDMF improves solubility
Catalyst Loading5–10 mol% PdExcess Pd reduces purity

Data Contradiction : Some studies report lower yields (<50%) in polar aprotic solvents due to side reactions, suggesting toluene with microwave assistance (120°C, 20 min) as an alternative .

How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Advanced Research Focus
The compound may exhibit keto-enol tautomerism. Single-crystal X-ray diffraction (SCXRD) using SHELXL () is recommended:

  • Protocol : Crystallize from ethyl acetate/hexane. Collect data at 100 K with Mo-Kα radiation.
  • Analysis : SHELXL refines bond lengths (e.g., C=O vs. C–OH) and hydrogen bonding networks. For example, a C=O bond length of ~1.23 Å confirms the keto form, while enol tautomers show elongated C–O bonds (~1.30 Å) .

Case Study : A related pyrazinone derivative (CC-223) resolved tautomerism via SCXRD, revealing a planar pyrazine ring critical for mTOR inhibition .

What computational methods predict the compound’s binding affinity to kinase targets like mTOR?

Advanced Research Focus
Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) are used to model interactions:

  • DFT : Optimize geometry at B3LYP/6-31G* level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • Docking : Align with mTOR’s ATP-binding pocket (PDB: 4JSV). Pyrazine N-atoms form hydrogen bonds with Val2240 and π-stacking with Tyr2225 .

Validation : Compare computed binding energies (-9.2 kcal/mol) with experimental IC₅₀ values (e.g., CC-223: IC₅₀ = 16 nM) .

How do structural modifications impact biological activity in pyrazinone derivatives?

Advanced Research Focus
A SAR study should evaluate:

  • Pyrazole Substitution : Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to sterically hinder off-target interactions.
  • Pyrazine Oxidation : Introducing electron-withdrawing groups (NO₂) at C-5 increases kinase selectivity but reduces solubility .

Q. Experimental Design :

Synthesize 10 analogs with systematic substitutions.

Test in vitro against cancer cell lines (e.g., HCT-116) and kinase panels.

Correlate logP values (HPLC-measured) with cytotoxicity (Table below):

AnalogR GrouplogPIC₅₀ (μM)
Parent–CH₃1.20.45
A1–CF₃1.80.12
A2–OCH₃0.91.20

Contradiction : While –CF₃ improves potency (A1), it increases hepatotoxicity in murine models, necessitating PK/PD balancing .

What analytical techniques validate purity and stability under storage conditions?

Q. Basic Research Focus

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities (<0.5% area).
  • NMR : Monitor degradation in DMSO-d₆ over 7 days. Peaks at δ 2.35 (CH₃) and δ 8.10 (pyrazine H) should remain sharp .
  • Mass Spec : ESI-MS ([M+H]⁺ = 248.1 m/z) confirms molecular integrity.

Q. Stability Data :

ConditionDegradation at 30 Days
-20°C (anhydrous)<2%
25°C (humid)15% (hydrolysis)

How can in vitro assays differentiate between cytotoxic and cytostatic effects?

Q. Advanced Research Focus

  • MTT Assay : Measure viability at 48h (acute cytotoxicity) vs. 7d (cytostasis).
  • Cell Cycle Analysis : Flow cytometry after PI staining. A G1 arrest (e.g., >60% cells in G1) indicates cytostatic mechanisms .
  • Apoptosis Markers : Western blot for cleaved caspase-3 (cytotoxic) vs. p21 (cytostatic).

Case Study : CC-223 showed cytostatic effects in glioblastoma (G1 arrest) but cytotoxic apoptosis in leukemia .

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